molecular formula C11H16N2O3 B13753905 N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide

N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide

Cat. No.: B13753905
M. Wt: 224.26 g/mol
InChI Key: LBEFCZATBYHVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a dihydroxyphenyl group attached to a propanyl chain, which is further linked to a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and glycine.

    Formation of Intermediate: The first step involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the amidation of the amine with glycine or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Ethers and esters.

Scientific Research Applications

N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotective agents and enzyme inhibitors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways related to oxidative stress, inflammation, and cell survival.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)propan-2-one: A related compound with similar structural features but different functional groups.

    N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide: Another compound with a similar backbone but different substituents.

Uniqueness

N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H16N2O3/c1-7(13-11(16)6-12)4-8-2-3-9(14)10(15)5-8/h2-3,5,7,14-15H,4,6,12H2,1H3,(H,13,16)

InChI Key

LBEFCZATBYHVCG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.